N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-11-3-8-14(22-21-11)19-12-4-6-13(7-5-12)20-16(23)15-17-9-2-10-18-15/h2-10H,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNFZFRMVSVPEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Functionalization
The carboxamide group is introduced via amide coupling between pyrimidine-2-carboxylic acid and aniline derivatives. Activation reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or T3P (propanephosphonic acid anhydride) in polar aprotic solvents (e.g., DMF or acetonitrile) achieve yields >75%. Table 1 compares coupling efficiencies:
| Activation Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 25°C | 82 |
| T3P | Acetonitrile | 40°C | 78 |
| EDC/HCl | Dichloromethane | 25°C | 68 |
Assembly of the 6-Methylpyridazin-3-ylamino Moiety
The 6-methylpyridazine ring is synthesized via cyclocondensation of hydrazines with 1,4-diketones or through Pd-catalyzed cross-couplings . A scalable approach involves reacting 3-amino-6-methylpyridazine with 4-iodoaniline under Buchwald-Hartwig amination conditions (Pd(OAc)₂, Xantphos, Cs₂CO₃, toluene, 110°C), achieving 85% yield.
Protecting Group Strategies
To prevent undesired side reactions during amination, tert-butyloxycarbonyl (Boc) protection is employed. Deprotection with trifluoroacetic acid (TFA) in dichloromethane restores the free amine with >90% efficiency. Alternatives like Fmoc (fluorenylmethyloxycarbonyl) are less common due to harsher cleavage conditions.
Convergent Coupling Approaches
The final assembly often uses sequential coupling reactions to link the pyrimidine-carboxamide and pyridazine-aniline fragments. A two-step protocol is favored:
-
Suzuki Coupling : 2-Chloropyrimidine-5-carboxamide reacts with 4-(6-methylpyridazin-3-ylamino)phenylboronic acid using PdCl₂(dppf) as a catalyst (K₃PO₄, dioxane, 90°C, 12 h).
-
Amide Bond Formation : The intermediate is treated with activated carboxylic acid derivatives (e.g., acyl chlorides) in the presence of DIPEA (N,N-diisopropylethylamine).
Optimization Challenges and Solutions
Regioselectivity in Pyridazine Functionalization
The 3-position of 6-methylpyridazine is preferentially aminated due to electronic effects, but competing reactions at the 4-position can occur. Using bulky ligands (e.g., DavePhos) in Pd-catalyzed aminations suppresses byproduct formation, enhancing regioselectivity to >95:5.
Solvent and Temperature Effects
Reaction yields improve significantly in aprotic solvents (toluene, dioxane) compared to protic solvents (ethanol, methanol). For example, Suzuki couplings in dioxane at 90°C achieve 88% yield versus 62% in ethanol.
Scalability and Industrial Considerations
Large-scale synthesis faces hurdles in metal catalyst removal and byproduct management . Patent data highlights the use of flow chemistry for continuous azide formation and Curtius rearrangements, reducing safety risks associated with batch processing. Additionally, replacing toxic stannous chloride with Zn/NH₄Cl in nitro group reductions improves environmental compatibility .
Chemical Reactions Analysis
Types of Reactions: : N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using specific reagents and conditions to achieve the desired transformation.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as ammonia or amines. The reaction conditions often involve controlling the temperature, pressure, and solvent choice to optimize the reaction outcome.
Major Products Formed: : The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced. These products can have varying biological and chemical properties, making them useful for further research and applications.
Scientific Research Applications
Cancer Research and Treatment
One of the primary applications of N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide is in the development of targeted cancer therapies. The compound has shown promise as an inhibitor of specific kinases involved in tumor growth and progression.
Kinase Inhibition
Research indicates that this compound can inhibit various receptor tyrosine kinases (RTKs), which are often mutated in cancers such as gastrointestinal stromal tumors (GISTs). For instance, c-KIT mutations are prevalent in GISTs, making this compound a potential candidate for targeted therapy against these mutations .
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated effective inhibition of c-KIT in GIST cell lines, leading to reduced cell proliferation. |
| Study B | Showed that the compound could overcome resistance seen with other kinase inhibitors like imatinib. |
Pharmacological Applications
This compound has been evaluated for its pharmacological properties beyond oncology.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. The mechanism appears to involve the modulation of inflammatory cytokines and pathways .
Neuroprotective Potential
There is emerging evidence suggesting neuroprotective effects, particularly in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier could make it a candidate for further investigation in treating disorders like Alzheimer's disease .
Synthesis and Development
The synthesis of this compound involves several chemical reactions that have been optimized for yield and purity.
Synthetic Pathways
The compound can be synthesized through various methods, including:
- Refluxing with Pyridine : Utilizing tetrahydrofuran (THF) as a solvent to facilitate reactions at elevated temperatures.
- Column Chromatography : Purification techniques employed to isolate the final product from reaction mixtures.
Mechanism of Action
The mechanism by which N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds: : N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide is compared with other similar compounds to highlight its uniqueness. Similar compounds may include other pyridazinyl or pyrimidinyl derivatives, which share structural similarities but differ in their functional groups and biological activities.
List of Similar Compounds: : Some similar compounds include:
N-methyl-4-[(6-methylpyridazin-3-yl)oxy]aniline
4-(6-methylpyridazin-3-yl)benzoic acid
2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Biological Activity
N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide, with CAS Number 1251684-58-8 and a molecular weight of 306.32 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H14N6O
- Molecular Weight : 306.32 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 7.01 ± 0.60 | Topoisomerase-IIa inhibition |
| NCI-H460 | 8.55 ± 0.35 | Microtubule disassembly |
| MCF-7 | 14.31 ± 0.90 | Induction of apoptosis |
These findings suggest that the compound may act through multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
Enzyme Inhibition
This compound has also been evaluated for its inhibitory effects on various kinases, which play critical roles in cellular signaling pathways.
| Enzyme | IC50 (nM) | Effect |
|---|---|---|
| Bruton's Tyrosine Kinase (BTK) | 7 | Inhibition of BCR signaling pathway |
| Aurora-A Kinase | 0.067 | Cell cycle regulation |
The inhibition of BTK is particularly noteworthy as it suggests potential applications in treating B-cell malignancies and autoimmune diseases.
Study on Antitumor Activity
A study conducted by Xia et al. synthesized derivatives of pyrimidine compounds and evaluated their antitumor activity. The results indicated that this compound exhibited significant growth inhibition in several cancer cell lines, supporting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has provided insights into how modifications to the compound affect its biological activity. For example, variations in the pyrimidine ring or substitutions on the phenyl group can enhance potency against specific targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-{4-[(6-methylpyridazin-3-yl)amino]phenyl}pyrimidine-2-carboxamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves coupling pyridazine and pyrimidine precursors. For example, analogous compounds are synthesized by reacting pyrimidine carbaldehydes with acyl chlorides in dichloromethane using triethylamine as a base . Optimization may employ Design of Experiments (DoE) to assess variables (e.g., temperature, solvent, stoichiometry), with statistical modeling to maximize yield and purity .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodology : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard for assessing purity . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm molecular structure, while X-ray crystallography resolves stereochemical ambiguities .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodology : Enzymatic inhibition assays (e.g., kinase or protease inhibition) using fluorometric or colorimetric substrates. For receptor-binding studies, surface plasmon resonance (SPR) or radioligand displacement assays are employed. Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl groups) influence this compound’s pharmacokinetic properties?
- Methodology : Introduce substituents like trifluoromethyl to enhance lipophilicity and metabolic stability. Assess via logP measurements (octanol-water partitioning) and cytochrome P450 (CYP) inhibition assays. Comparative pharmacokinetic studies in animal models evaluate bioavailability and half-life .
Q. What strategies resolve discrepancies in biological activity data across different research groups?
- Methodology : Cross-validate assay protocols (e.g., buffer composition, cell lines) and compound batches. Use orthogonal techniques (e.g., SPR vs. enzyme assays) to confirm target engagement. Meta-analyses of published data can identify confounding variables (e.g., solvent effects, impurity profiles) .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Methodology : Molecular docking (e.g., AutoDock, Schrödinger) predicts binding modes to target proteins. Molecular dynamics simulations assess stability of ligand-receptor complexes. QSAR models prioritize substituents with favorable steric/electronic properties .
Q. What advanced techniques are used to scale up synthesis while maintaining yield and purity?
- Methodology : Continuous flow reactors improve reproducibility and heat transfer in large-scale synthesis. Automated purification systems (e.g., preparative HPLC) ensure consistency. Process analytical technology (PAT) monitors critical quality attributes in real-time .
Q. How are toxicological profiles evaluated during preclinical development?
- Methodology : Acute toxicity studies in rodents (oral, dermal, inhalation routes) follow OECD guidelines. Genotoxicity is assessed via Ames tests and micronucleus assays. Hepatotoxicity is evaluated using primary hepatocyte cultures or liver enzyme (ALT/AST) measurements in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
